Cas no 1805285-88-4 (2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine)

2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine
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- インチ: 1S/C8H6F2IN3/c9-8(10)4-1-5(11)7(3-13)14-6(4)2-12/h1,8H,3,13H2
- InChIKey: GICXQAKFMGKPPU-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(C#N)N=C1CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 62.7
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042141-1g |
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine |
1805285-88-4 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine 関連文献
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2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridineに関する追加情報
Recent Advances in the Study of 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine (CAS: 1805285-88-4)
In recent years, the compound 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine (CAS: 1805285-88-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of multiple functional groups, including the aminomethyl, cyano, difluoromethyl, and iodo substituents, makes it a versatile scaffold for drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential as a key intermediate in the preparation of more complex pharmaceutical agents.
The synthesis of 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine has been optimized to improve yield and purity, with recent reports highlighting the use of palladium-catalyzed cross-coupling reactions and other advanced synthetic methodologies. These advancements have facilitated the production of this compound on a larger scale, enabling further exploration of its biological properties. Researchers have also investigated its reactivity, particularly in the context of nucleophilic substitution reactions, which are crucial for the derivatization of the pyridine core.
From a biological perspective, preliminary studies have indicated that 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine exhibits notable activity against certain enzyme targets, including kinases and proteases. Its mechanism of action appears to involve the inhibition of key signaling pathways, making it a candidate for the treatment of diseases such as cancer and inflammatory disorders. Additionally, its fluorinated and iodinated components contribute to its metabolic stability and bioavailability, which are critical factors in drug development.
Recent publications have also explored the use of this compound as a building block for the synthesis of more complex molecules. For instance, it has been incorporated into the structure of potential kinase inhibitors, where its pyridine core serves as a key pharmacophore. The difluoromethyl group, in particular, has been shown to enhance the binding affinity of these inhibitors to their target proteins. Furthermore, the iodine atom provides a handle for further functionalization via halogen exchange reactions, expanding the scope of its applications in medicinal chemistry.
In conclusion, 2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-iodopyridine (CAS: 1805285-88-4) represents a valuable compound in the toolkit of medicinal chemists. Its unique structural features, combined with its demonstrated biological activity and synthetic versatility, make it a promising candidate for further research and development. Future studies are expected to delve deeper into its therapeutic potential, particularly in the context of targeted drug design and personalized medicine.
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